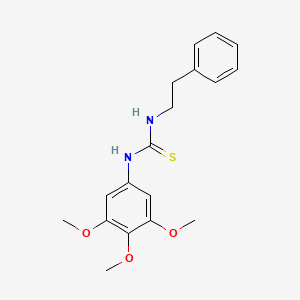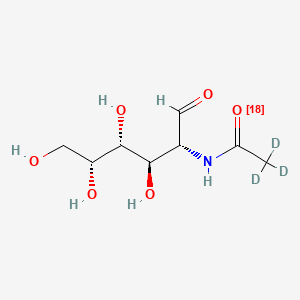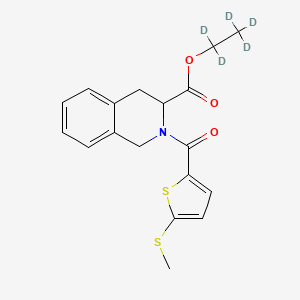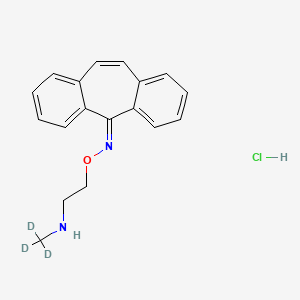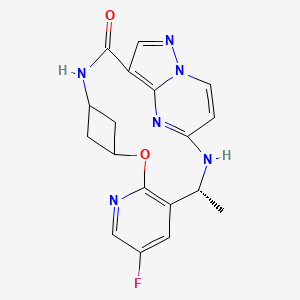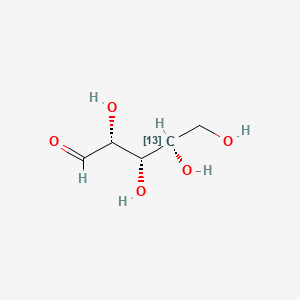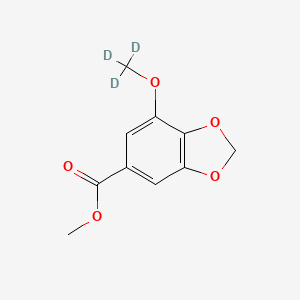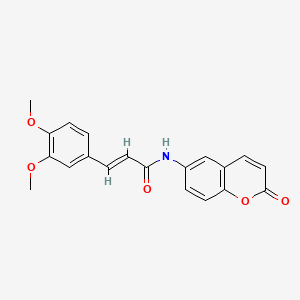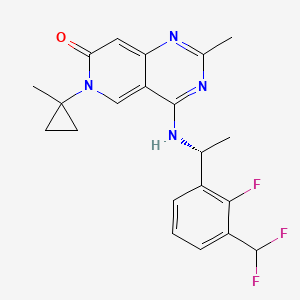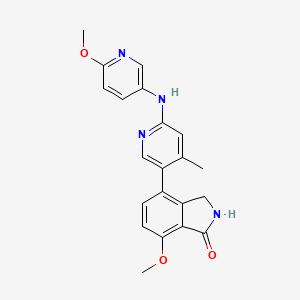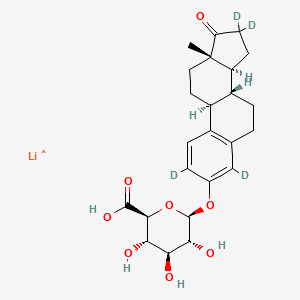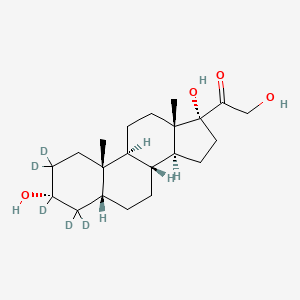
Tetrahydrodeoxycortisol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrodeoxycortisol-d5 is a labelled analog of Tetrahydrodeoxycortisol, which is a metabolite of Cortisol. Cortisol is a steroid hormone in the glucocorticoid class of hormones. The compound is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrodeoxycortisol-d5 involves the incorporation of deuterium atoms into the Tetrahydrodeoxycortisol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents, catalysts, and controlled reaction environments. Quality control measures are implemented to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrodeoxycortisol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which are used in further research and analysis.
Scientific Research Applications
Tetrahydrodeoxycortisol-d5 is used in a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Utilized as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of Tetrahydrodeoxycortisol-d5 involves its role as a labelled analog of Tetrahydrodeoxycortisol. It allows researchers to trace and study the metabolic pathways of Cortisol and its metabolites. The molecular targets and pathways involved include various enzymes and receptors associated with Cortisol metabolism.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydrodeoxycortisol
- Tetrahydrocorticosterone
- Tetrahydrodeoxycorticosterone
Uniqueness
Tetrahydrodeoxycortisol-d5 is unique due to its stable isotope labeling, which allows for precise and accurate tracing of metabolic pathways. This makes it a valuable tool in research compared to its non-labeled counterparts.
Properties
Molecular Formula |
C21H34O4 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-hydroxy-1-[(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1/i5D2,11D2,14D |
InChI Key |
UPTAPIKFKZGAGM-NDPJIYLKSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4(C(=O)CO)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


